

Application Notes and Protocols: In Vitro Determination of Omarigliptin Potency and Selectivity

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Compound of Interest		
Compound Name:	Omarigliptin	
Cat. No.:	B609743	Get Quote

Introduction

Omarigliptin (MK-3102) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes.[1][2][3][4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[5] By inhibiting DPP-4, **omarigliptin** prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

To characterize the pharmacological profile of **omarigliptin**, it is essential to determine its potency against its target enzyme, DPP-4, and its selectivity over other related proteases. High potency ensures efficacy at low concentrations, while high selectivity minimizes the risk of off-target effects.[5] These application notes provide detailed protocols for in vitro enzymatic assays to quantify the potency (IC50 and Ki) and selectivity of **omarigliptin**.

Data Presentation: Potency and Selectivity of Omarigliptin

The following table summarizes the in vitro inhibitory activity of **omarigliptin** against its primary target, DPP-4, and other related proteases.



Target Enzyme	Omarigliptin IC50 (nM)	Omarigliptin Ki (nM)	Reference Compound (Sitagliptin) IC50 (nM)
DPP-4 (Dipeptidyl peptidase-4)	1.6	0.8	18
QPP (Quiescent cell proline dipeptidase)	> 67,000	Not Reported	Not Reported
FAP (Fibroblast activation protein)	> 67,000	Not Reported	Not Reported
PEP (Prolyl endopeptidase)	> 67,000	Not Reported	Not Reported
DPP-8 (Dipeptidyl peptidase-8)	> 67,000	Not Reported	Not Reported
DPP-9 (Dipeptidyl peptidase-9)	> 67,000	Not Reported	Not Reported

Data sourced from Biftu et al., 2014, Journal of Medicinal Chemistry.[1]

Experimental Protocols

Protocol 1: Determination of Omarigliptin Potency against DPP-4 (IC50 and Ki)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of **omarigliptin** against recombinant human DPP-4. The assay is based on the cleavage of a non-fluorescent substrate, H-Gly-Pro-7-amino-4-methylcoumarin (H-Gly-Pro-AMC), by DPP-4 to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).[6]

Materials and Reagents:

- Recombinant Human DPP-4 Enzyme
- DPP-4 Substrate: H-Gly-Pro-AMC



- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[7]
- Omarigliptin
- Dimethyl Sulfoxide (DMSO)
- 96-well black, flat-bottom microplates
- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][7]
- Positive Control Inhibitor (e.g., Sitagliptin)[6]

Procedure:

- · Compound Preparation:
 - Prepare a stock solution of omarigliptin in DMSO.
 - Perform serial dilutions of the omarigliptin stock solution in Assay Buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%).
- Assay Plate Setup:
 - Blank Wells: Add 50 μL of Assay Buffer.
 - \circ Control Wells (100% Activity): Add 40 μL of Assay Buffer and 10 μL of diluted DPP-4 enzyme.
 - o Inhibitor Wells: Add 30 μL of Assay Buffer, 10 μL of diluted DPP-4 enzyme, and 10 μL of each **omarigliptin** dilution.[7]
 - \circ Positive Control Wells: Add 30 μ L of Assay Buffer, 10 μ L of diluted DPP-4 enzyme, and 10 μ L of the positive control inhibitor.[7]
- Pre-incubation:



- Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Prepare the Substrate Solution by diluting the H-Gly-Pro-AMC stock in Assay Buffer.
 - Initiate the enzymatic reaction by adding 50 μL of the Substrate Solution to all wells.[7]
- Incubation and Measurement:
 - Cover the plate and incubate at 37°C for 30 minutes, protected from light. [6][7]
 - Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6]

Data Analysis:

- Background Subtraction: Subtract the average fluorescence of the Blank Wells from all other readings.
- Percent Inhibition Calculation:
 - Calculate the percent inhibition for each omarigliptin concentration using the formula: %
 Inhibition = 100 * (1 (Fluorescence_Inhibitor / Fluorescence_Control))
- IC50 Determination:
 - Plot the percent inhibition against the logarithm of the **omarigliptin** concentration.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
- Ki Determination:
 - Omarigliptin is a competitive inhibitor.[1] The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[8] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the



substrate. The Km value should be determined experimentally in separate assays by measuring the reaction velocity at various substrate concentrations.[8]

Protocol 2: Determination of Omarigliptin Selectivity

To assess the selectivity of **omarigliptin**, its inhibitory activity is tested against a panel of related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).[1][5] Inhibition of DPP-8 and DPP-9 has been associated with toxicity, making high selectivity a critical attribute for DPP-4 inhibitors.[1][5]

Materials and Reagents:

- Panel of Proteases: Recombinant Human DPP-8, DPP-9, FAP, QPP, etc.
- Specific substrates for each protease (often fluorogenic or chromogenic).
- · Appropriate assay buffers for each enzyme.
- · Omarigliptin.
- 96-well microplates.
- Microplate reader (fluorescence or absorbance, depending on the substrates).

Procedure:

- The experimental procedure is analogous to the DPP-4 potency assay.
- For each enzyme in the selectivity panel, optimize the assay conditions (enzyme concentration, substrate concentration, buffer composition).
- Prepare a range of omarigliptin concentrations, typically up to a high concentration (e.g., >67 μM) to confirm the lack of inhibition.
- Set up control wells (100% activity) and inhibitor wells for each enzyme.
- Initiate the reaction with the specific substrate for each enzyme.
- Incubate and measure the signal (fluorescence or absorbance) as appropriate for the assay.

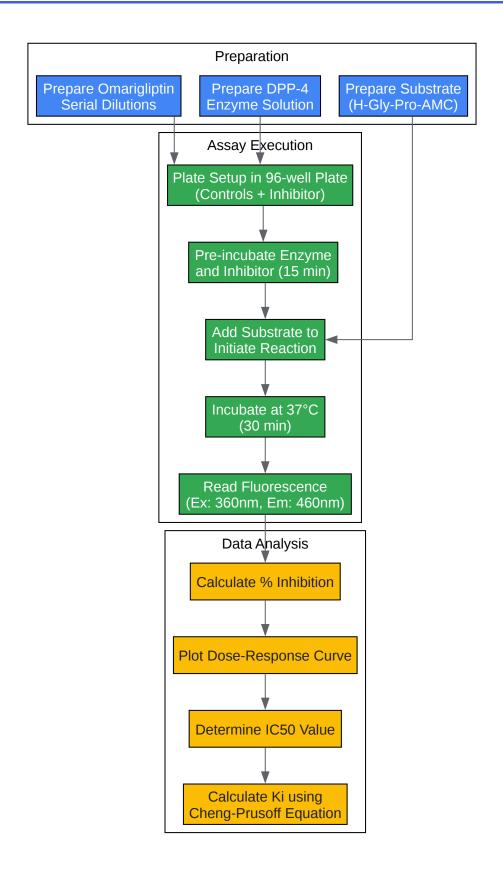


Data Analysis:

- Calculate the percent inhibition of omarigliptin against each protease at the tested concentrations.
- If inhibition is observed, determine the IC50 value as described in Protocol 1.
- Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme by the IC50 for DPP-4. A high selectivity ratio indicates a more selective compound.

Visualizations

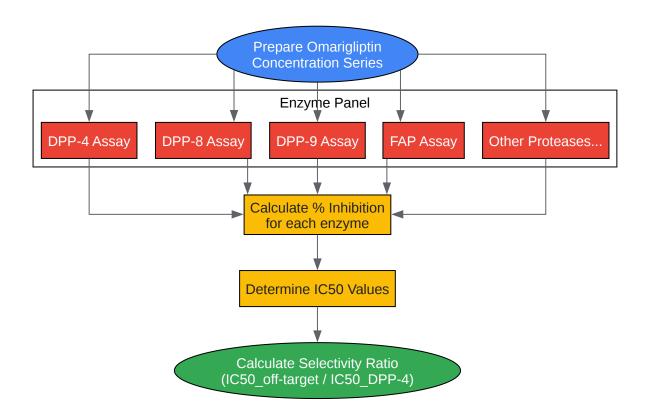




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Caption: Workflow for determining the potency (IC50/Ki) of **omarigliptin** against DPP-4.





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Caption: Workflow for profiling the selectivity of **omarigliptin** against related proteases.

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